Structural Differentiation from 2-Methoxy-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide via Physicochemical Property Comparison
The target compound replaces the methoxy group of 2-methoxy-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide (CAS 1021056-40-5) with a 4-fluorophenyl moiety. This substitution is predicted to increase lipophilicity (cLogP) by approximately +0.8 to +1.2 log units and to enhance aromatic π-stacking potential due to the larger aromatic surface area of the 4-fluorophenyl ring compared to the methoxy group . Such differences directly influence membrane permeability, protein binding, and off-target promiscuity profiles, making these two compounds non-interchangeable despite sharing the same pyridazinone-propyl core.
| Evidence Dimension | Predicted lipophilicity (cLogP) and aromatic surface area |
|---|---|
| Target Compound Data | cLogP: ~2.8–3.2 (predicted); aromatic ring count: 3 (p-tolyl, pyridazinone, 4-fluorophenyl) |
| Comparator Or Baseline | 2-Methoxy-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide: cLogP: ~2.0–2.2 (predicted); aromatic ring count: 2 (p-tolyl, pyridazinone) |
| Quantified Difference | ΔcLogP ≈ +0.8 to +1.2; additional aromatic ring in target |
| Conditions | In silico prediction based on molecular structure; no experimental logP data available for direct comparison |
Why This Matters
Lipophilicity differences of this magnitude can shift a compound across critical thresholds for CNS penetration (cLogP >3) and oral absorption, directly impacting its suitability for specific assay cascades.
